Dimethyl 2-{[(2-ethylpiperidin-1-yl)carbonothioyl]amino}benzene-1,4-dicarboxylate
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Overview
Description
1,4-DIMETHYL 2-[(2-ETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a benzene ring substituted with dimethyl groups and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[(2-ETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring substituted with dimethyl groups. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst. The next step involves the introduction of the piperidine derivative through nucleophilic substitution reactions. The final step includes the formation of the carbothioyl group, which can be achieved using thiocarbonyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-[(2-ETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-DIMETHYL 2-[(2-ETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-[(2-ETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the carbothioyl group may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-DIMETHYL 2-[(2-METHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE
- 1,4-DIMETHYL 2-[(2-ETHYLPIPERIDINE-1-CARBONYL)AMINO]BENZENE-1,4-DICARBOXYLATE
Uniqueness
1,4-DIMETHYL 2-[(2-ETHYLPIPERIDINE-1-CARBOTHIOYL)AMINO]BENZENE-1,4-DICARBOXYLATE is unique due to the presence of both the piperidine and carbothioyl groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one of these functional groups.
Properties
Molecular Formula |
C18H24N2O4S |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
dimethyl 2-[(2-ethylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H24N2O4S/c1-4-13-7-5-6-10-20(13)18(25)19-15-11-12(16(21)23-2)8-9-14(15)17(22)24-3/h8-9,11,13H,4-7,10H2,1-3H3,(H,19,25) |
InChI Key |
LVKPQWQBNPJJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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